molecular formula C10H13I B13507847 4-Iodo-2-methyl-1-(propan-2-yl)benzene

4-Iodo-2-methyl-1-(propan-2-yl)benzene

Cat. No.: B13507847
M. Wt: 260.11 g/mol
InChI Key: LQMDSFQMXPMCFJ-UHFFFAOYSA-N
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Description

4-Iodo-2-methyl-1-(propan-2-yl)benzene is an organic compound with the molecular formula C10H13I. It is a derivative of benzene, where the benzene ring is substituted with an iodine atom at the 4-position, a methyl group at the 2-position, and an isopropyl group at the 1-position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-methyl-1-(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. . The reaction conditions usually involve:

    Solvent: Acetic acid or dichloromethane

    Temperature: Room temperature to reflux

    Reaction Time: Several hours

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-methyl-1-(propan-2-yl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: 4-Substituted-2-methyl-1-(propan-2-yl)benzene derivatives

    Oxidation: 4-Iodo-2-methyl-1-(propan-2-yl)benzyl alcohol, 4-Iodo-2-methyl-1-(propan-2-yl)benzaldehyde

    Reduction: 2-Methyl-1-(propan-2-yl)benzene

Scientific Research Applications

4-Iodo-2-methyl-1-(propan-2-yl)benzene is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: In the development of new materials with specific properties.

    Biological Studies: As a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of 4-Iodo-2-methyl-1-(propan-2-yl)benzene depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its iodine and alkyl substituents .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-1-methyl-2-(propan-2-yl)benzene
  • 4-Iodo-1,2-dimethylbenzene
  • 4-Iodo-1-isopropylbenzene

Uniqueness

4-Iodo-2-methyl-1-(propan-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both iodine and isopropyl groups makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C10H13I

Molecular Weight

260.11 g/mol

IUPAC Name

4-iodo-2-methyl-1-propan-2-ylbenzene

InChI

InChI=1S/C10H13I/c1-7(2)10-5-4-9(11)6-8(10)3/h4-7H,1-3H3

InChI Key

LQMDSFQMXPMCFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)C(C)C

Origin of Product

United States

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